2,4-Dimethylpyrazolo[1,5-a]benzimidazole
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Overview
Description
2,4-Dimethylpyrazolo[1,5-a]benzimidazole is a polynitrogen-containing heterocyclic compound. It is part of a broader class of benzimidazole derivatives known for their diverse pharmacological properties. These compounds are particularly interesting due to their potential biological activities, including antibacterial, antiparasitic, anti-inflammatory, antiviral, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrazolo[1,5-a]benzimidazole typically involves the reaction of appropriate pyrazole and benzimidazole precursors under specific conditions. One common method includes the cyclization of 2,4-dimethylpyrazole with o-phenylenediamine in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, are likely applied to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpyrazolo[1,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2,4-Dimethylpyrazolo[1,5-a]benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrazolo[1,5-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its coordination with metal ions can enhance its biological activity by mimicking the activity of metalloenzymes like superoxide dismutase. This enzyme catalyzes the disproportionation of superoxide radicals, reducing oxidative stress and potentially exhibiting anti-aging effects .
Comparison with Similar Compounds
Similar Compounds
- 4H-1,2,4-Triazolo[1,5-a]benzimidazole
- 3-Methyl-1,2,4-triazolo[1,5-a]benzimidazole
- 4-Methyl-1,2,4-triazolo[1,5-a]benzimidazole
- 2-Methyl-1,2,4-triazolo[1,5-a]benzimidazole
- 2-(3,5-Dimethylpyrazol-1-yl)benzimidazole
Uniqueness
2,4-Dimethylpyrazolo[1,5-a]benzimidazole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Properties
IUPAC Name |
2,4-dimethylpyrazolo[1,5-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-11-13(2)9-5-3-4-6-10(9)14(11)12-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJCBDJYKHDORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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